Methyl 5-bromothiophene-3-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the substitution pattern on the five-membered thiophene ring. The thiophene ring system serves as the parent structure, with numbering beginning from the sulfur atom and proceeding around the ring to assign the lowest possible numbers to substituents. In this systematic naming convention, the bromine atom occupies position 5 of the thiophene ring, while the carboxylate ester group is located at position 3. The methyl ester designation indicates that the carboxylic acid functionality has been converted to its corresponding methyl ester derivative through esterification with methanol.
Alternative systematic names documented in chemical databases include methyl 5-bromo-3-thiophenecarboxylate and 5-bromothiophene-3-carboxylic acid methyl ester, both of which convey the same structural information using slightly different nomenclature approaches. The compound is also referenced as 3-thiophenecarboxylic acid, 5-bromo-, methyl ester in some chemical inventories, following a more formal systematic approach that explicitly identifies the parent carboxylic acid and its esterification state. These various naming conventions all refer to the identical chemical structure and are used interchangeably in different chemical databases and literature sources.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₆H₅BrO₂S, indicating the presence of six carbon atoms, five hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom. This molecular composition reflects the fundamental structure comprising a thiophene ring system with appropriate substituents. The molecular weight has been precisely determined through various analytical methods and is consistently reported as 221.07 grams per mole across multiple authoritative chemical databases. High-resolution mass spectrometry analyses have confirmed the exact mass as 219.919 atomic mass units, providing additional verification of the molecular composition.
Detailed molecular weight analysis reveals that the bromine atom contributes significantly to the overall molecular mass, accounting for approximately 36.2 percent of the total molecular weight. The thiophene ring system, including the sulfur heteroatom and associated carbon and hydrogen atoms, represents approximately 38.1 percent of the molecular weight. The carboxylate ester functional group, consisting of the carbonyl carbon, two oxygen atoms, and the methyl group, contributes the remaining 25.7 percent to the total molecular weight. This distribution of atomic masses influences the compound's physical properties and analytical characteristics.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The Chemical Abstracts Service registry number for this compound is 88770-19-8, which serves as the primary unique identifier for this compound in chemical databases and regulatory documentation. This registry number was first assigned when the compound was initially registered in the Chemical Abstracts Service database, and it remains the definitive identifier used across international chemical commerce and research activities. The compound is also assigned the Molecular Design Limited number MFCD13386488, which provides an additional unique identifier within specialized chemical informatics systems.
International chemical identifier systems have generated several standardized codes for this compound. The International Chemical Identifier string is InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3, while the corresponding International Chemical Identifier Key is VFWZOBQPAHYSDL-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation for this compound is COC(=O)c1csc(Br)c1, providing a linear text representation of the molecular structure. These standardized identifiers enable precise communication about the compound across different chemical databases and software systems.
Additional catalog numbers and supplier-specific identifiers include CS-W006344 from ChemScene, NX67077 from Innex Scientific, and OR17258 from Apollo Scientific. European regulatory systems have assigned the European Community number 853-015-7 to this compound. The compound is also registered in toxicology databases under the identifier DTXSID80672603, facilitating tracking in environmental and safety assessment contexts.
| Identifier Type | Code/Number | Database/Organization |
|---|---|---|
| Chemical Abstracts Service Number | 88770-19-8 | Chemical Abstracts Service |
| Molecular Design Limited Number | MFCD13386488 | Molecular Design Limited |
| International Chemical Identifier Key | VFWZOBQPAHYSDL-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
| European Community Number | 853-015-7 | European Chemicals Agency |
| PubChem Compound Identifier | 45873035 | National Center for Biotechnology Information |
| DSSTox Substance Identifier | DTXSID80672603 | United States Environmental Protection Agency |
Isomeric Purity and Stereochemical Considerations
The molecular structure of this compound exhibits no stereogenic centers, indicating that the compound exists as a single constitutional isomer without enantiomeric or diastereomeric variants. The planar nature of the thiophene ring system and the sp² hybridization of the ring carbon atoms preclude the formation of stereoisomers. This structural characteristic simplifies analytical characterization and ensures consistent chemical behavior across different synthetic preparations. The absence of stereochemical complexity contributes to the compound's reliability as a synthetic intermediate and research reagent.
Commercial preparations of this compound typically exhibit purity levels exceeding 98 percent, as determined through gas chromatography analysis. The primary impurities identified in commercial samples include trace amounts of unreacted starting materials from the synthesis process and minor amounts of regioisomeric compounds. These regioisomers may include methyl 5-bromothiophene-2-carboxylate and other positional isomers that can arise during synthetic preparation. Advanced purification techniques, including recrystallization and column chromatography, are employed to achieve the high purity standards required for research applications.
Quality control analyses conducted by multiple suppliers consistently demonstrate that high-purity samples contain minimal levels of positional isomers or other structural variants. The melting point range of 43-44 degrees Celsius serves as an additional purity indicator, with pure samples exhibiting sharp melting transitions within this narrow temperature range. Nuclear magnetic resonance spectroscopy provides definitive confirmation of structural purity, with characteristic signal patterns confirming the correct substitution pattern on the thiophene ring system.
| Purity Parameter | Typical Value | Analytical Method |
|---|---|---|
| Chemical Purity | >98% | Gas Chromatography |
| Melting Point Range | 43-44°C | Thermal Analysis |
| Regioisomer Content | <1% | Nuclear Magnetic Resonance |
| Water Content | <0.5% | Karl Fischer Titration |
| Residual Solvents | <0.1% | Gas Chromatography |
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZOBQPAHYSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672603 | |
| Record name | Methyl 5-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88770-19-8 | |
| Record name | Methyl 5-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It serves as a reagent in this process, contributing to the formation of new carbon-carbon bonds.
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic chemistry and drug synthesis.
Result of Action
Its role in the suzuki–miyaura coupling reaction contributes to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 5-bromothiophene-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability. Additionally, the Suzuki–Miyaura coupling reaction, in which this compound is used, requires specific reaction conditions for optimal results.
Biochemical Analysis
Biochemical Properties
Methyl 5-bromothiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound can act as a substrate for enzymes that catalyze the formation of carbon–carbon bonds, thereby facilitating the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have shown potential anticancer, anti-inflammatory, and antimicrobial properties. These effects are mediated through interactions with specific cellular targets, leading to alterations in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the Suzuki–Miyaura coupling reaction, this compound acts as a substrate, facilitating the transfer of organic groups from boron to palladium. This interaction results in the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain its stability. Long-term studies have shown that this compound can have sustained effects on cellular function, depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the threshold levels and safe dosage ranges to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, thiophene derivatives are known to undergo metabolic transformations, leading to the formation of biologically active metabolites. These metabolic pathways can influence the compound’s overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its therapeutic potential and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Methyl 5-bromothiophene-3-carboxylate (C6H5BrO2S) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
This data suggests that the compound has potential as a broad-spectrum antimicrobial agent, particularly against certain pathogenic bacteria.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Table 2: Anticancer Activity Against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | <25 |
| MCF-7 (breast cancer) | <25 |
| PC-3 (prostate cancer) | <30 |
These findings indicate that the compound possesses notable anti-proliferative effects, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential use in treating infections caused by resistant strains .
- Anticancer Research : In a separate investigation focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The study concluded that the compound induced apoptosis in HepG2 cells through mitochondrial pathway activation . This suggests a mechanism involving oxidative stress and mitochondrial dysfunction as key factors in its anticancer efficacy.
Scientific Research Applications
Scientific Research Applications
Methyl 5-bromothiophene-3-carboxylate is a versatile compound with applications in chemistry, biology, medicine, and industry. Its specific substitution pattern provides unique chemical and biological properties.
- Synthetic Chemistry this compound serves as a crucial building block in synthesizing complex heterocyclic compounds. It is also a key intermediate in synthesizing pharmaceuticals and agrochemicals, which allows researchers to efficiently develop new drugs and crop protection agents . The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its role in the Suzuki–Miyaura coupling reaction contributes to the formation of new carbon-carbon bonds, a crucial step in synthesizing various organic compounds.
- Material Science It is used in producing conductive polymers and organic semiconductors, essential for developing advanced electronic devices like organic light-emitting diodes (OLEDs) .
- Biological Research The compound has been studied for its potential biological activity, making it a candidate for developing new therapeutic agents targeting specific diseases . Thiophene derivatives, including this compound, have demonstrated potential anticancer, anti-inflammatory, and antimicrobial properties.
- Environmental Applications this compound can be utilized in designing eco-friendly pesticides, offering a more sustainable approach to agriculture .
- Analytical Chemistry It is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures in various industrial applications .
Biological and Biochemical Activities
This compound plays a significant role in biochemical reactions, particularly in synthesizing thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules and is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound influences various cellular processes and functions, affecting cell signaling pathways, gene expression, and cellular metabolism.
Stability and Storage
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability.
Safety and Hazards
The compound is classified with the following hazards :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Family
Positional Isomers
- Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3): This positional isomer features an amino group at the 3-position and a methyl ester at the 2-position. The amino group enhances nucleophilicity, making it more reactive in electrophilic substitutions compared to Methyl 5-bromothiophene-3-carboxylate. This compound is used in pharmaceuticals and agrochemicals due to its ability to form stable hydrogen bonds .
- Such isomers are less commonly reported, suggesting lower synthetic utility or stability.
Functionalized Derivatives
Isoxazole-Based Analogues
Several methyl esters with bromophenyl-substituted isoxazole cores (e.g., CAS: 517870-15-4, 745078-74-4) exhibit structural similarity scores of 0.75–0.78 compared to this compound . Key differences include:
- Electronic Effects : The isoxazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
- Applications : These compounds are often explored in medicinal chemistry for their antimicrobial or anti-inflammatory properties, unlike thiophene derivatives, which are more common in materials science.
Comparative Data Table
Key Research Findings
- Reactivity: this compound’s bromine at the 5-position facilitates regioselective coupling reactions, whereas amino or isoxazole substituents in analogues redirect reactivity toward nucleophilic or hydrogen-bonding interactions .
- Synthetic Challenges: Lower yields in certain protocols (e.g., 46% under non-optimized conditions ) highlight sensitivity to reaction conditions, contrasting with more robust isoxazole syntheses.
- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than isoxazoles due to aromatic electron delocalization, making them preferable in high-temperature applications.
Preparation Methods
Bromination of Thiophene-3-Carboxylic Acid
A commonly used method involves the direct bromination of thiophene-3-carboxylic acid under controlled conditions:
- Procedure: Thiophene-3-carboxylic acid is dissolved in glacial acetic acid, and a bromine solution in acetic acid is added slowly at low temperature (0–3 °C) to control the reaction rate and regioselectivity.
- Reaction Time: Approximately 1 hour stirring at room temperature after bromine addition.
- Workup: The reaction mixture is poured into water to precipitate the brominated acid, which is then filtered, washed, and recrystallized from water.
- Yield: Around 41% isolated yield of 5-bromothiophene-3-carboxylic acid with high purity.
- Characterization: Confirmed by ¹H NMR showing characteristic aromatic proton shifts consistent with substitution at the 5-position.
Esterification to Methyl 5-Bromothiophene-3-Carboxylate
Esterification of the brominated acid to the methyl ester is typically performed using acid-catalyzed Fischer esterification or coupling agents:
Method A: Acid-Catalyzed Esterification
- Refluxing 5-bromothiophene-3-carboxylic acid with excess methanol in the presence of concentrated sulfuric acid for 12–30 hours.
- After reaction completion, the mixture is cooled, neutralized, and the product is isolated by solvent evaporation and purification.
- Yields reported up to 82% after purification by column chromatography.
Method B: Coupling Agent-Mediated Esterification
- Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature.
- The brominated acid, DCC, and DMAP are stirred to activate the acid, then methanol or another alcohol is added dropwise.
- Reaction proceeds over 24–48 hours, followed by filtration to remove dicyclohexylurea and extraction.
- This method provides mild conditions and good yields, suitable for sensitive substrates.
Reaction Conditions and Yields Summary
Mechanistic and Regioselectivity Considerations
- Bromination: The electrophilic bromination occurs preferentially at the 5-position of thiophene-3-carboxylic acid due to electronic and steric effects. The carboxyl group at position 3 directs bromination to the 5-position, minimizing substitution at other sites.
- Esterification: Acid-catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent dehydration to form the methyl ester. Coupling agents like DCC activate the acid by forming an O-acylurea intermediate, facilitating nucleophilic substitution under mild conditions.
Analytical Data for Quality Control
- ¹H NMR: Aromatic protons appear as doublets around δ 7.5–8.1 ppm, consistent with substitution pattern.
- ¹³C NMR: Carbonyl carbon resonates near δ 160–165 ppm; thiophene ring carbons appear between δ 120–135 ppm.
- Mass Spectrometry: Molecular ion peak at m/z 221 [M⁺], confirming molecular weight.
- Elemental Analysis: Matches theoretical values for C, H, Br, and S content, confirming purity and composition.
Representative Experimental Procedure (Literature Example)
- Dissolve 10 g (78 mmol) of thiophene-3-carboxylic acid in 60 mL glacial acetic acid.
- Prepare a bromine solution (5.61 g, 35.1 mmol) in 30 mL glacial acetic acid.
- Add bromine solution dropwise at 0 °C with stirring.
- Stir for 1 hour at room temperature.
- Pour into 300 mL water and stir for 15 minutes.
- Filter the precipitate, wash with water, and recrystallize from water.
- Yield: 5.83 g (41%) of 5-bromothiophene-3-carboxylic acid.
Esterification (DCC/DMAP method):
- In an oven-dried flask, dissolve 4 g (19.3 mmol) of 5-bromothiophene-3-carboxylic acid, 0.826 g DMAP, and 4.78 g DCC in 50 mL anhydrous dichloromethane.
- Stir for 30 minutes at room temperature.
- Add methanol dropwise and stir for 48 hours.
- Filter off dicyclohexylurea precipitate.
- Wash organic layer with water, brine, dry over Na2SO4.
- Concentrate and purify by column chromatography to obtain this compound.
Q & A
Q. What are the optimal synthetic conditions for Methyl 5-bromothiophene-3-carboxylate, and how can reaction yield be maximized?
Methodological Answer: A high-yield synthesis (91%) involves refluxing 5-bromothiophene-3-carboxylic acid with bromine in acetic acid, followed by neutralization with sodium bicarbonate. Key steps include:
- Slow addition of bromine in acetic acid at 0°C to minimize side reactions.
- Stirring at room temperature for 20 minutes to ensure complete bromination.
- Precipitation and recrystallization from hot water to isolate the product .
Optimization Tips: - Monitor reaction temperature to avoid over-bromination.
- Use excess bromine (2 mL for 5 g substrate) to drive the reaction forward.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regioselectivity of bromination and esterification. The thiophene ring protons exhibit distinct splitting patterns due to aromatic deshielding .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (CHBrOS, MW 237.07) and isotopic distribution of bromine .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be applied to this compound for functionalization?
Methodological Answer: The bromine atom serves as a site for palladium-catalyzed coupling. A typical protocol includes:
- Catalyst System: Pd(PPh) (2 mol%) with KPO as a base in dioxane/water (3:1).
- Conditions: Heat at 80°C for 12 hours under argon.
- Applications: Coupling with aryl/heteroaryl boronic acids introduces substituents at the 5-position, enabling access to π-conjugated systems for optoelectronic materials .
Data Contradictions: - Steric hindrance from the methyl ester may reduce coupling efficiency. Alternatives like Stille coupling (using organotin reagents) can improve yields .
Q. How can crystallographic data discrepancies be resolved when determining the structure of derivatives?
Methodological Answer:
- Software Tools: Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. SHELX programs are robust for handling twinned crystals or high-resolution data .
- Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disorder or misassigned atoms .
- Case Study: For ambiguous electron density near the ester group, iterative refinement with geometric restraints (e.g., C=O bond length = 1.21 Å) improves accuracy .
Q. What strategies mitigate air/moisture sensitivity in intermediates during multi-step synthesis?
Methodological Answer:
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?
Methodological Answer:
Q. What experimental designs address low regioselectivity in functionalization reactions?
Methodological Answer:
- Directed Ortho-Metalation (DoM): Use a directing group (e.g., amides) to control substitution patterns. For example, convert the ester to a carboxamide to enhance metal coordination .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, improving selectivity for para-substitution .
Q. How do kinetic studies elucidate reaction mechanisms in nucleophilic substitutions?
Methodological Answer:
- Pseudo-First-Order Conditions: Use excess nucleophile (e.g., NaN) and monitor reaction progress via H NMR.
- Activation Parameters: Calculate ΔH and ΔS via Eyring plots to distinguish between associative (SN2) and dissociative (SN1) mechanisms .
- Isotope Effects: Compare / for reactions in HO vs. DO to identify proton-transfer steps .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
